3-Nitro-4-azidotoluene
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Overview
Description
3-Nitro-4-azidotoluene is an organic compound characterized by the presence of a methyl group, a nitro group, and an azide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-azidotoluene typically involves the nitration of 4-methylphenyl azide. The process begins with the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then converted to 4-methyl-2-nitrophenyl azide through a diazotization reaction followed by azidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4-azidotoluene undergoes various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C).
Nucleophiles: Sodium azide (NaN3), potassium azide (KN3).
Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Reduction Products: 4-Methyl-2-nitroaniline.
Substitution Products: Various substituted phenyl azides.
Cycloaddition Products: Triazole derivatives.
Scientific Research Applications
3-Nitro-4-azidotoluene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-4-azidotoluene involves the generation of reactive intermediates, such as nitrenes, upon exposure to heat or light. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The azide group is particularly reactive and can participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
4-Fluoro-3-nitrophenyl azide: Similar in structure but with a fluorine atom instead of a methyl group.
4-Nitrophenyl azide: Lacks the methyl group, making it less sterically hindered.
4-Methylphenyl azide: Lacks the nitro group, resulting in different reactivity.
Uniqueness: 3-Nitro-4-azidotoluene is unique due to the presence of both a methyl and a nitro group, which influence its reactivity and stability. The combination of these functional groups allows for a diverse range of chemical reactions and applications, distinguishing it from other phenyl azides .
Properties
IUPAC Name |
1-azido-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-3-6(9-10-8)7(4-5)11(12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBBGEGMFYCHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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